3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound with a molecular formula of C16H15FN6S and a molecular weight of 342.4
Preparation Methods
The synthesis of 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves multiple steps. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.
Chemical Reactions Analysis
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles like amines or thiols replace the fluorine atom.
Scientific Research Applications
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cellular signaling pathways, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can be compared with similar compounds such as:
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine: This compound has a similar structure but with a different substituent on the pyridazine ring.
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares the fluoropyrimidine-piperazine core but has an aniline group instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6S/c17-12-10-18-11-19-16(12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAQUZQTWXWQTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=NC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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